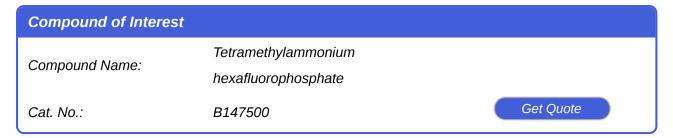


# "Tetramethylammonium hexafluorophosphate chemical properties"

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An In-depth Technical Guide to the Chemical Properties of **Tetramethylammonium Hexafluorophosphate** 

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tetramethylammonium hexafluorophosphate** ((CH<sub>3</sub>)<sub>4</sub>NPF<sub>6</sub> or TMAPF<sub>6</sub>) is a quaternary ammonium salt that serves as a valuable compound in various scientific and industrial applications. Comprising a tetramethylammonium cation ((CH<sub>3</sub>)<sub>4</sub>N<sup>+</sup>) and a hexafluorophosphate anion (PF<sub>6</sub><sup>-</sup>), it is recognized for its high solubility in polar solvents, thermal stability, and electrochemical properties. These characteristics make it a suitable supporting electrolyte in nonaqueous electrochemistry, a phase-transfer catalyst, and a model compound for fundamental studies in material science and crystal engineering.[1] This guide provides a comprehensive overview of the core chemical properties of **tetramethylammonium hexafluorophosphate**, supported by experimental data and methodologies.

## **Core Chemical and Physical Properties**

**Tetramethylammonium hexafluorophosphate** is typically a white crystalline solid or powder. [2][3] Its key physical and chemical identifiers are summarized below.



Property	Value	Source(s)
CAS Number	558-32-7	[2][4]
Molecular Formula	C4H12F6NP	[2][4]
Molecular Weight	219.11 g/mol	[4]
Appearance	White to pale cream powder/solid	[2][3]
Melting Point	>300 °C	[2][3][4][5][6]
Synonyms	Ammonium, tetramethyl-, hexafluorophosphate(1-)-; N,N,N- trimethylmethanaminium hexafluorophosphate	

# **Crystallographic Data**

The crystal structure of **tetramethylammonium hexafluorophosphate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a tetragonal system.[7]



Crystallographic Parameter	Value	Source(s)
Crystal System	Tetragonal	[7]
Space Group	P4/nmm	[7]
Lattice Constant (a)	8.436 (2) Å	[7]
Lattice Constant (c)	6.089 (2) Å	[7]
Unit Cell Volume (Z)	2	[7]
Calculated Density (Dx)	1.68 Mg m <sup>-3</sup>	[7]
N-C Bond Length	1.486 (5) Å	[7]
C-N-C Bond Angles	109.5 (3)° (approximately tetrahedral)	[7]
P-F Bond Lengths (axial)	1.585 (5) Å, 1.591 (6) Å	[7]
P-F Bond Lengths (equatorial)	1.568 (3) Å	[7]

The [N(CH<sub>3</sub>)<sub>4</sub>]<sup>+</sup> cation exhibits a distorted tetrahedral symmetry, while the PF<sub>6</sub><sup>-</sup> anion has a distorted octahedral geometry.[7]

#### Solubility and Stability

**Tetramethylammonium hexafluorophosphate** is noted for its solubility in polar solvents. It is soluble in water, acetonitrile, and dimethyl sulfoxide.[5] While generally stable, it may decompose upon exposure to moisture or moist air and is incompatible with strong oxidizing agents.[5] However, it is also described as being non-hygroscopic in nature.

### **Electrochemical Properties**

Quaternary ammonium hexafluorophosphate salts are widely used as supporting electrolytes in nonaqueous electrochemistry due to their chemical inertness and ability to function over a wide potential range.[1] While specific data for TMAPF<sub>6</sub> is limited in the search results, properties can be inferred from closely related compounds like tetraethylammonium hexafluorophosphate (TEAPF<sub>6</sub>) and tetrabutylammonium hexafluorophosphate (TBAPF<sub>6</sub>). These electrolytes are

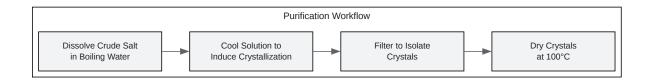


crucial for reducing resistive losses and enabling high-power operation in electrochemical devices. The wide electrochemical stability window of these salts makes them ideal for applications such as lithium-ion batteries and electrochemical synthesis.[8]

# **Experimental Protocols**Purification by Recrystallization

A common method for purifying **tetramethylammonium hexafluorophosphate** is recrystallization.

- Protocol: Dissolve the salt (e.g., 0.63 g) in a minimal amount of boiling water (e.g., 76 mL).[5]
- Crystallization: Allow the solution to cool, inducing the formation of crystals.
- Isolation: Collect the pure crystals by filtration.
- Drying: Dry the purified salt at 100°C to remove residual solvent.



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Caption: Workflow for the purification of TMAPF<sub>6</sub>.

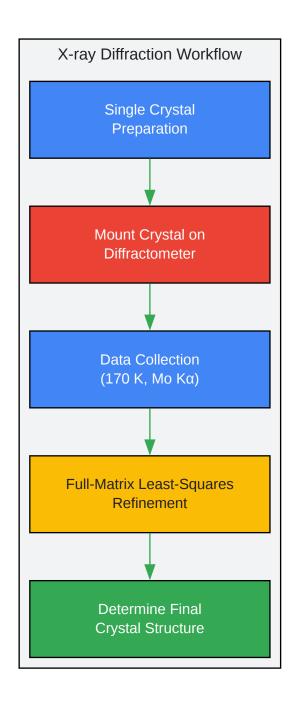
## **Crystal Structure Determination by X-ray Diffraction**

The crystallographic data presented in Section 3.0 was obtained through single-crystal X-ray diffraction.

 Crystal Preparation: Crystals are prepared, for instance, by the slow reaction of tetramethylammonium acetate and PF<sub>3</sub> in SO<sub>2</sub> as the solvent.[7]



- Data Collection: A full, unique set of reflections is measured on a computer-controlled diffractometer at a low temperature (e.g., 170 K) using Mo Kα radiation.[7]
- Structure Refinement: The structure is solved and refined using a full-matrix least-squares method. For the cited study, 584 observed diffractometer data points were used, resulting in an R-value of 0.070.[7]



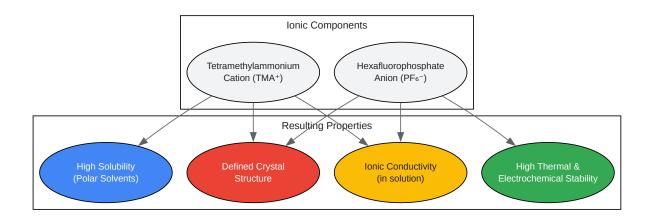
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Caption: Experimental workflow for crystal structure determination.

#### **Logical Relationships of Properties**

The macroscopic properties of **tetramethylammonium hexafluorophosphate** are a direct consequence of its ionic composition. The distinct characteristics of the tetramethylammonium cation and the hexafluorophosphate anion dictate its overall behavior.



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